REACTION_CXSMILES
|
[Al+3].[Cl-].[Cl-].[Cl-].[C:5]1(=[O:15])[O:10][C:8](=[O:9])[C:7]2=[CH:11][CH:12]=[CH:13][CH:14]=[C:6]12.[C:16]1([CH:23]=[CH:22][CH:21]=[C:19]([OH:20])[CH:18]=1)[OH:17]>[N+](C1C=CC=CC=1)([O-])=O>[C:8]([C:7]1[CH:11]=[CH:12][CH:13]=[CH:14][C:6]=1[C:5](=[O:15])[C:21]1[CH:22]=[CH:23][C:16]([OH:17])=[CH:18][C:19]=1[OH:20])([OH:10])=[O:9] |f:0.1.2.3|
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Name
|
|
Quantity
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28 g
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Type
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reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
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13.85 g
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Type
|
reactant
|
Smiles
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C1(C=2C(C(=O)O1)=CC=CC2)=O
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Name
|
|
Quantity
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10 g
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Type
|
reactant
|
Smiles
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C1(O)=CC(O)=CC=C1
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Name
|
|
Quantity
|
225 mL
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Type
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solvent
|
Smiles
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[N+](=O)([O-])C1=CC=CC=C1
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Type
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CUSTOM
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Details
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After stirring overnight
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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purged with N2
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Type
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ADDITION
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Details
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the solution was poured into a vigorously stirred biphasic solution of 750 ml hexanes and 1.0 L 0.5 M aqueous HCl
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Type
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STIRRING
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Details
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to stir for 2 h
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Duration
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2 h
|
Type
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CUSTOM
|
Details
|
the light tan precipitate that formed
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Type
|
FILTRATION
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Details
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was filtered
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Type
|
WASH
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Details
|
washed with 200 ml aqueous 0.1 M HCl and 200 ml hexanes
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Type
|
CUSTOM
|
Details
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The crude material was crystallized as light green plates from hot MeOH/H2O (9.90 g, 42%)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
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product
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Smiles
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C(=O)(O)C1=C(C=CC=C1)C(C1=C(C=C(C=C1)O)O)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |